D-Gulono-1,4-lactone (CAS 6322-07-2) is a highly crystalline, enantiomerically pure hexose sugar lactone characterized by a rigid five-membered furanose-type ring. As the D-enantiomer of the natural vitamin C precursor, it exhibits a melting point of approximately 185–186°C and functions as a highly specific chiral pool building block [1]. In procurement and synthetic planning, its primary value lies in its exact stereochemical configuration (3R,4S,5S), which is inverted relative to the more common L-isomer. This structural fixedness makes it an essential starting material for the synthesis of unnatural L-sugars, L-iminosugars, and D-ascorbic acid (erythorbic acid), as well as a specialized hydrogen-bond donor in the formulation of room-temperature chiral deep eutectic solvents (DES) [2].
Substituting D-gulono-1,4-lactone with its natural enantiomer (L-gulono-1,4-lactone) or cheaper structural analogs like D-glucurono-6,3-lactone results in fundamental synthetic and biochemical failures [1]. In target-oriented synthesis, replacing the D-isomer with the L-isomer completely inverts the stereochemistry of the final product, yielding natural D-iminosugars instead of the targeted unnatural L-iminosugars [2]. Furthermore, in industrial antioxidant production, D-glucuronolactone cannot be directly oxidized to erythorbic acid; it requires a preliminary catalytic reduction step to achieve the gulonolactone oxidation state [3]. Biochemically, enzymes such as L-gulonolactone oxidase (GULO) are strictly stereoselective; substituting the D-isomer for the L-isomer drops enzymatic conversion to zero, making them entirely non-interchangeable in metabolic assays [4].
D-Gulono-1,4-lactone serves as the exact chiral scaffold required for the synthesis of unnatural L-iminosugars. In a direct synthetic comparison, utilizing D-gulonolactone yields L-deoxymannojirimycin in a 25% overall yield across an 8-step sequence involving 5-azidolactone reduction. Conversely, starting with L-gulonolactone yields the naturally occurring D-deoxymannojirimycin[1]. This 100% inversion of final product stereochemistry relies entirely on the starting lactone enantiomer.
| Evidence Dimension | Final product stereochemistry |
| Target Compound Data | Yields L-deoxymannojirimycin (unnatural enantiomer) |
| Comparator Or Baseline | L-Gulono-1,4-lactone yields D-deoxymannojirimycin (natural enantiomer) |
| Quantified Difference | 100% inversion of target stereocenter configuration |
| Conditions | 8-step synthesis via delta-lactam formation |
Buyers targeting unnatural L-iminosugars for glycosidase inhibitor research must procure the D-isomer, as the L-isomer will exclusively produce the incorrect natural enantiomer.
For the industrial synthesis of D-ascorbic acid (erythorbic acid), D-gulono-1,4-lactone offers a highly streamlined processability profile compared to D-glucuronolactone. D-Gulonolactone requires only hydroxyl protection followed by direct oxidation and hydrolysis to yield the final antioxidant [1]. In contrast, D-glucurono-6,3-lactone requires an additional catalytic hydrogenation step to reduce the uronic acid to the gulonic acid oxidation state before lactonization and oxidation can occur.
| Evidence Dimension | Required synthetic steps to reach D-ascorbic acid |
| Target Compound Data | 0 reduction steps required prior to oxidation |
| Comparator Or Baseline | D-Glucurono-6,3-lactone requires 1 high-pressure catalytic hydrogenation step |
| Quantified Difference | Elimination of 1 major industrial reduction step |
| Conditions | Chemical oxidation of partially protected 1,4-lactones |
Procuring D-gulonolactone streamlines the industrial synthesis of erythorbic acid by bypassing the complex hydrogenation required when starting from D-glucuronolactone.
D-Gulono-1,4-lactone acts as a highly effective hydrogen-bond donor in the formulation of chiral Deep Eutectic Solvents (DES). While pure D-gulonolactone is a highly crystalline solid with a melting point of 185–186°C, mixing it with choline chloride (ChCl) at a 1:1 or 1:2 molar ratio results in massive melting point depression, forming a stable liquid at room temperature (<25°C) [1]. This thermal behavior mirrors L-gulonolactone but provides an inverted chiral environment for solvent applications.
| Evidence Dimension | Melting point of pure lactone vs. DES mixture |
| Target Compound Data | DES mixture (1:1 with ChCl) is liquid at <25°C |
| Comparator Or Baseline | Pure D-Gulono-1,4-lactone melts at 185–186°C |
| Quantified Difference | >160°C reduction in melting point |
| Conditions | 1:1 or 1:2 molar ratios of lactone to Choline Chloride stored at room temperature |
This massive thermal depression allows researchers to utilize D-gulonolactone as a liquid chiral solvent at room temperature without risking thermal degradation of the lactone ring.
In biochemical assays evaluating vitamin C biosynthesis, L-gulonolactone oxidase (GULO) exhibits strict enantiomeric specificity. When evaluated against the purified enzyme, L-gulono-1,4-lactone acts as the primary substrate with 100% relative activity (Km ~ 24 mM). In stark contrast, D-gulono-1,4-lactone exhibits 0% relative activity, acting instead as a competitive inhibitor or non-substrate[1].
| Evidence Dimension | Substrate conversion rate by L-gulonolactone oxidase |
| Target Compound Data | 0% relative activity |
| Comparator Or Baseline | L-Gulono-1,4-lactone exhibits 100% relative activity |
| Quantified Difference | Absolute (100%) loss of substrate activity |
| Conditions | In vitro enzymatic assay using purified L-gulonolactone oxidase at pH 7.0 and 45°C |
D-gulonolactone is an essential procurement item for biochemical labs needing a strict negative control or competitive inhibitor to validate GULO assay specificity.
Ideal starting material for the multi-step synthesis of unnatural glycosidase inhibitors, such as L-deoxymannojirimycin and 6-epicastanospermine, where the D-enantiomeric scaffold is strictly required [1].
Highly efficient precursor for the chemical synthesis of D-ascorbic acid (erythorbic acid), serving as a direct oxidation target without the need for prior reduction steps [2].
Excellent hydrogen-bond donor for formulating room-temperature, bio-based chiral solvents with choline chloride, useful in green chemistry extractions and asymmetric synthesis [3].
Critical negative control reagent in metabolic studies involving the vitamin C biosynthesis pathway, specifically for validating the stereospecificity of L-gulonolactone oxidase and dehydrogenase enzymes[4].